4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4
Brand Name:
Vulcanchem
CAS No.:
1246816-20-5
VCID:
VC0131165
InChI:
InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3/i2D,3D,4D,5D
SMILES:
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N
Molecular Formula:
C18H23N3O2
Molecular Weight:
317.425
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4
CAS No.: 1246816-20-5
Cat. No.: VC0131165
Molecular Formula: C18H23N3O2
Molecular Weight: 317.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246816-20-5 |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 317.425 |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline |
| Standard InChI | InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3/i2D,3D,4D,5D |
| Standard InChI Key | IFIVKZYOBGPWTH-QFFDRWTDSA-N |
| SMILES | COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator